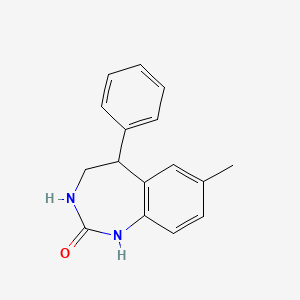![molecular formula C4H10N2O B14366934 N-[2-(Methylamino)ethyl]formamide CAS No. 90784-33-1](/img/structure/B14366934.png)
N-[2-(Methylamino)ethyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Methylamino)ethyl]formamide: is an organic compound with the molecular formula C₄H₁₀N₂O It is a derivative of formamide, where the formyl group is attached to a 2-(methylamino)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Formylation: One common method for synthesizing N-[2-(Methylamino)ethyl]formamide involves the direct formylation of 2-(methylamino)ethylamine with formic acid. The reaction typically occurs under mild conditions, with the formic acid acting as both the solvent and the formylating agent.
Reductive Amination: Another method involves the reductive amination of 2-(methylamino)acetaldehyde with formamide. This reaction requires a reducing agent, such as sodium cyanoborohydride, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale formylation processes, utilizing formic acid or formamide as the formylating agents. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-[2-(Methylamino)ethyl]formamide can undergo oxidation reactions, typically resulting in the formation of N-[2-(methylamino)ethyl]formic acid.
Reduction: Reduction of this compound can lead to the formation of 2-(methylamino)ethylamine, especially under the influence of strong reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the formyl group can be replaced by other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: N-[2-(methylamino)ethyl]formic acid.
Reduction: 2-(methylamino)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: N-[2-(Methylamino)ethyl]formamide is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the behavior of formamide derivatives in biological systems.
Medicine:
Pharmaceutical Research: this compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials, serving as a building block for more complex compounds.
Mecanismo De Acción
The mechanism of action of N-[2-(Methylamino)ethyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The 2-(methylamino)ethyl group can enhance the compound’s solubility and reactivity, facilitating its role in various biochemical and chemical processes.
Comparación Con Compuestos Similares
N-Methylformamide: Similar in structure but lacks the 2-(methylamino)ethyl group.
N,N-Dimethylformamide: Contains two methyl groups attached to the nitrogen atom, differing in its chemical properties and applications.
Formamide: The simplest formamide derivative, lacking any additional substituents.
Uniqueness: N-[2-(Methylamino)ethyl]formamide is unique due to the presence of both a formyl group and a 2-(methylamino)ethyl group. This combination imparts distinct chemical and physical properties, making it valuable in specific applications where other formamide derivatives may not be as effective.
Propiedades
Número CAS |
90784-33-1 |
|---|---|
Fórmula molecular |
C4H10N2O |
Peso molecular |
102.14 g/mol |
Nombre IUPAC |
N-[2-(methylamino)ethyl]formamide |
InChI |
InChI=1S/C4H10N2O/c1-5-2-3-6-4-7/h4-5H,2-3H2,1H3,(H,6,7) |
Clave InChI |
BPMFZTBKZVLRCW-UHFFFAOYSA-N |
SMILES canónico |
CNCCNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


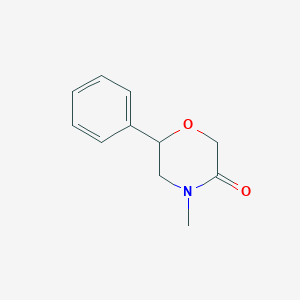
![N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea](/img/structure/B14366864.png)
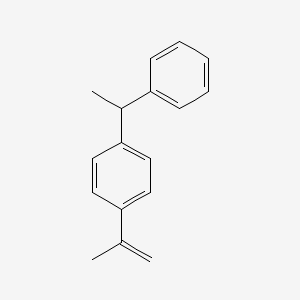

![2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14366872.png)

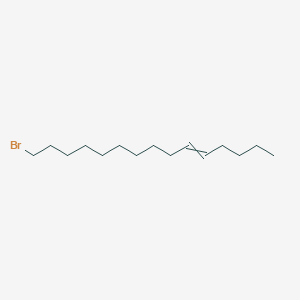
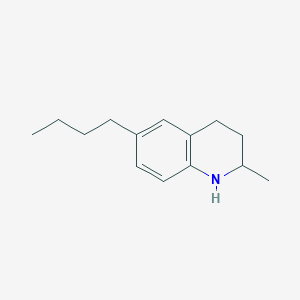
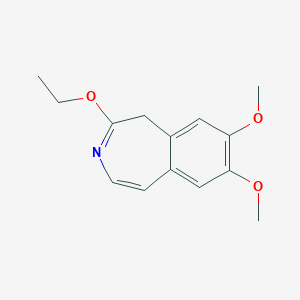

![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)

